molecular formula C41H44N4O9 B13746091 3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

Cat. No.: B13746091
M. Wt: 736.8 g/mol
InChI Key: DLXFUANOURMYAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[9-(2-Carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid is a complex organic compound with a highly intricate structure. This compound is characterized by multiple functional groups, including carboxyethyl, methoxycarbonyl, and tetramethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps may include:

  • Formation of the hexacyclic core structure through cyclization reactions.
  • Introduction of carboxyethyl and methoxycarbonyl groups via esterification or carboxylation reactions.
  • Methylation to introduce tetramethyl groups.

Industrial Production Methods

Industrial production of such complex compounds often requires advanced techniques such as:

  • High-pressure reactors for cyclization.
  • Catalysts to enhance reaction rates and selectivity.
  • Purification methods like chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of methoxy groups to carbonyl groups.

    Reduction: Reduction of carboxyethyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), Chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4).

    Substitution Reagents: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Chemistry

This compound can be used as a building block for synthesizing more complex molecules, serving as an intermediate in organic synthesis.

Biology

In biological research, it may be used to study enzyme interactions and metabolic pathways due to its multiple functional groups.

Medicine

Industry

Used in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include:

    Binding to active sites: Inhibiting or activating enzymes.

    Signal transduction: Modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Porphyrins: Similar hexacyclic structures with metal-binding properties.

    Chlorophyll: Contains a similar core structure with additional functional groups.

    Heme: Iron-containing compound with a similar tetrapyrrole structure.

Uniqueness

This compound’s uniqueness lies in its specific combination of functional groups and structural complexity, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C41H44N4O9

Molecular Weight

736.8 g/mol

IUPAC Name

3-[9-(2-carboxyethyl)-20,21-bis(methoxycarbonyl)-15-(1-methoxyethyl)-4,10,14,19-tetramethyl-25,26,27,28-tetrazahexacyclo[16.6.1.13,6.18,11.113,16.019,24]octacosa-1(25),2,4,6,8(27),9,11,13,15,17,21,23-dodecaen-5-yl]propanoic acid

InChI

InChI=1S/C41H44N4O9/c1-19-23(10-13-35(46)47)30-17-31-24(11-14-36(48)49)20(2)28(43-31)16-32-26-12-9-25(39(50)53-7)38(40(51)54-8)41(26,5)34(45-32)18-33-37(22(4)52-6)21(3)29(44-33)15-27(19)42-30/h9,12,15-18,22,38,43-44H,10-11,13-14H2,1-8H3,(H,46,47)(H,48,49)

InChI Key

DLXFUANOURMYAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC3=NC(=CC4=C(C(=C(N4)C=C5C6(C(C(=CC=C6C(=N5)C=C1N2)C(=O)OC)C(=O)OC)C)C(C)OC)C)C(=C3CCC(=O)O)C)CCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.